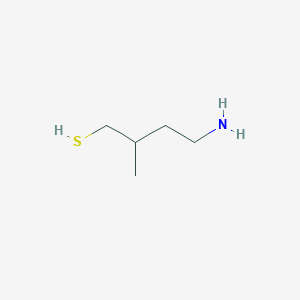
4-Amino-2-methylbutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylbutane-1-thiol is an organic compound with the molecular formula C5H13NS It is a thiol, characterized by the presence of a sulfhydryl (-SH) group, and an amine, characterized by the presence of an amino (-NH2) group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 4-Amino-2-methylbutane-1-thiol may involve more efficient and scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methylbutane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium hydrosulfide (NaSH) or thiourea can be used for introducing the thiol group.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-methylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying thiol-based redox reactions.
Medicine: Investigated for its potential therapeutic properties, including as a radioprotector due to its thiol group.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylbutane-1-thiol involves its interaction with various molecular targets:
Molecular Targets: The thiol group can interact with metal ions and proteins, forming stable complexes.
Pathways Involved: The compound can participate in redox reactions, acting as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Butane-1-thiol: Similar in structure but lacks the amino group.
2-Methyl-1-butanethiol: Similar but with a different position of the thiol group.
Uniqueness: 4-Amino-2-methylbutane-1-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C5H13NS |
|---|---|
Molecular Weight |
119.23 g/mol |
IUPAC Name |
4-amino-2-methylbutane-1-thiol |
InChI |
InChI=1S/C5H13NS/c1-5(4-7)2-3-6/h5,7H,2-4,6H2,1H3 |
InChI Key |
JUQAWNRQYRTSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















